![molecular formula C10H9ClN2O B12958651 6'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12958651.png)
6'-Chlorospiro[azetidine-3,3'-indolin]-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Chlorospiro[azetidine-3,3’-indolin]-2’-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between an azetidine ring and an indolinone moiety. This compound has garnered significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Chlorospiro[azetidine-3,3’-indolin]-2’-one typically involves a [3+1] cyclization reaction. One notable method includes the reaction of oxindolyl azaoxylallyl cations with sulfur ylides, which affords spiro[azetidine-3,3’-indoline]-2,2’-diones in high yields and with excellent diastereoselectivity .
Industrial Production Methods: While specific industrial production methods for 6’-Chlorospiro[azetidine-3,3’-indolin]-2’-one are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for scalability, and implementing purification techniques suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 6’-Chlorospiro[azetidine-3,3’-indolin]-2’-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂), while nucleophilic substitution often involves reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
6’-Chlorospiro[azetidine-3,3’-indolin]-2’-one has a wide range of applications in scientific research, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 6’-Chlorospiro[azetidine-3,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
- tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate
- 6-Chlorospiro[chromane-2,4′-piperidine] hydrochloride
- Spiropyran derivatives
Comparison: 6’-Chlorospiro[azetidine-3,3’-indolin]-2’-one stands out due to its unique spirocyclic structure, which imparts distinct physicochemical properties such as enhanced stability and reactivity. Compared to similar compounds, it offers a different set of biological activities and synthetic applications, making it a valuable compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C10H9ClN2O |
|---|---|
Peso molecular |
208.64 g/mol |
Nombre IUPAC |
6-chlorospiro[1H-indole-3,3'-azetidine]-2-one |
InChI |
InChI=1S/C10H9ClN2O/c11-6-1-2-7-8(3-6)13-9(14)10(7)4-12-5-10/h1-3,12H,4-5H2,(H,13,14) |
Clave InChI |
OXKBKRCLZYBZIM-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CN1)C3=C(C=C(C=C3)Cl)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12958568.png)
![2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12958569.png)
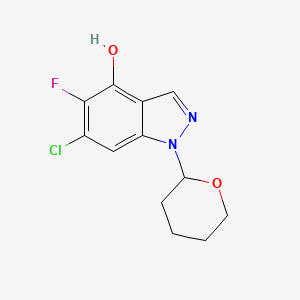
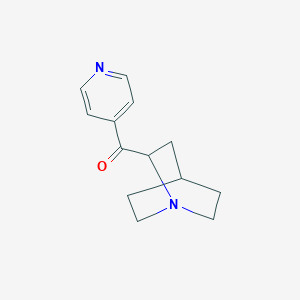
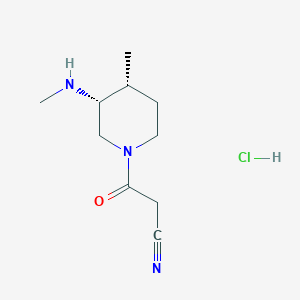
![2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12958587.png)

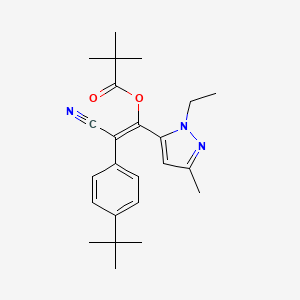
![7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12958609.png)
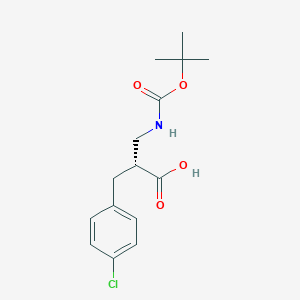

![[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride](/img/structure/B12958647.png)


